molecular formula C15H24N2O3S2 B4677899 N-(1,1-dimethylpropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide

N-(1,1-dimethylpropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide

Cat. No. B4677899
M. Wt: 344.5 g/mol
InChI Key: SSRKKINTROJFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dimethylpropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, also known as DTG, is a synthetic compound that has been widely used in scientific research due to its unique pharmacological properties. DTG belongs to the class of drugs known as sigma-1 receptor agonists and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

N-(1,1-dimethylpropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide acts as a sigma-1 receptor agonist, which means it binds to and activates the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in a variety of cellular processes, including calcium signaling, protein folding, and lipid metabolism. Activation of the sigma-1 receptor by this compound has been shown to have a variety of effects, including modulation of ion channels, regulation of intracellular signaling pathways, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including modulation of calcium signaling, regulation of intracellular signaling pathways, and modulation of neurotransmitter release. This compound has also been shown to have potential therapeutic effects in a variety of conditions, including neurodegenerative diseases, pain, and addiction.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,1-dimethylpropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide in lab experiments is its ability to selectively activate the sigma-1 receptor, which allows for the investigation of the specific effects of sigma-1 receptor activation. However, one limitation of using this compound is its relatively low potency compared to other sigma-1 receptor agonists, which may require the use of higher concentrations of the drug in experiments.

Future Directions

There are many future directions for the use of N-(1,1-dimethylpropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide in scientific research, including investigating its potential therapeutic effects in a variety of conditions, including neurodegenerative diseases, pain, and addiction. This compound could also be used as a tool to study the sigma-1 receptor and its role in various physiological and pathological processes. Additionally, further research could be done to investigate the potential benefits and limitations of using this compound in combination with other drugs or therapies.

Scientific Research Applications

N-(1,1-dimethylpropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been used in a variety of scientific research applications, including as a tool to study the sigma-1 receptor and its role in various physiological and pathological processes. This compound has also been used to investigate the potential therapeutic effects of sigma-1 receptor agonists in a variety of conditions, including neurodegenerative diseases, pain, and addiction.

properties

IUPAC Name

N-(2-methylbutan-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S2/c1-4-15(2,3)16-14(18)12-7-9-17(10-8-12)22(19,20)13-6-5-11-21-13/h5-6,11-12H,4,7-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRKKINTROJFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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